

# An In-depth Technical Guide to Fungal Production of Citrinin Mycotoxin

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## Compound of Interest

Compound Name: Citrinin

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This technical guide provides a comprehensive overview of the fungal species known to produce the mycotoxin **citrinin**. It delves into the quantitative aspects of **citrinin** production, details established experimental protocols for its detection and quantification, and visually represents the core biological and methodological pathways.

## Fungal Species Implicated in Citrinin Production

**Citrinin**, a nephrotoxic mycotoxin, is a secondary metabolite produced by several species of filamentous fungi belonging to three main genera: *Penicillium*, *Aspergillus*, and *Monascus*. First isolated from *Penicillium citrinum*, its presence has since been confirmed in a variety of other species, which are often contaminants of stored grains, fruits, and other food products.

Table 1: Major Fungal Genera and Species Known to Produce **Citrinin**

Genus	Species
Penicillium	P. citrinum[1][2]
P. expansum[3]	
P. verrucosum	
P. radicicola	
Aspergillus	A. niveus
A. terreus	
A. carneus	
Monascus	M. purpureus[4][5]
M. ruber[4][5]	
M. aurantiacus[6]	

## Quantitative Analysis of Citrinin Production

The production of **citrinin** is highly dependent on the fungal species, substrate, and environmental conditions such as temperature, pH, and water activity. The tables below summarize quantitative data from various studies, highlighting the impact of these factors on **citrinin** yield.

Table 2: **Citrinin** Production by Penicillium Species Under Various Culture Conditions

Fungal Species	Medium/Substrate	Temperature (°C)	pH	Incubation Time	Citrinin Yield
Penicillium citrinum NRRL 5907	2% Yeast Extract, 5% Sucrose (Liquid)	Not Specified	Not Specified	Not Specified	1.7 g/L[1]
Penicillium citrinum	Czapek Agar with Maize Extract	30	Not Specified	Not Specified	Optimal accumulation observed[7]
Penicillium expansum	Cheese	20	Not Specified	10 days	Up to 600 mg/kg[8]
Penicillium expansum	Cheese	4	Not Specified	10 days	No production[8]

Table 3: **Citrinin** Production by Monascus Species in Different Fermentation Systems

Fungal Species	Fermentation Type	Substrate	Temperature (°C)	pH	Citrinin Yield
Monascus purpureus AS3.531	Submerged (SmF)	Rice	32	5.5	19.02 µg/g[4] [5]
Monascus purpureus AS3.531	Solid-State (SSF)	Rice	35	5.0	0.018 µg/g[4] [5]
Monascus ruber	Submerged Culture	Not Specified	Not Specified	Not Specified	340 mg/L
Monascus ruber	Solid-State Culture	Not Specified	Not Specified	Not Specified	300 mg/kg

# Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of **citrinin** from fungal cultures.

## Sample Preparation and Extraction from Fungal Cultures

Objective: To extract **citrinin** from fungal mycelium and liquid culture medium for subsequent analysis.

Materials:

- Fungal culture (liquid or solid)
- Methanol
- Ethyl acetate
- Water
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Centrifuge
- Rotary evaporator
- Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure for Liquid Cultures:

- Separate the fungal mycelium from the culture broth by filtration.
- Mycelium Extraction:
  - Dry the mycelium at 60°C to a constant weight.
  - Grind the dried mycelium into a fine powder.

- Extract the powder with methanol by shaking for 1-2 hours at room temperature.
- Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.
- Combine the supernatants and evaporate to dryness under vacuum.
- Culture Broth Extraction:
  - Acidify the culture filtrate to pH 2-3 with HCl.
  - Extract the acidified filtrate three times with an equal volume of ethyl acetate.
  - Pool the ethyl acetate fractions and extract three times with a 5% sodium bicarbonate solution.
  - Acidify the sodium bicarbonate solution to pH 2-3 with HCl.
  - Re-extract the acidified aqueous phase three times with ethyl acetate.
  - Wash the combined ethyl acetate extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.
- Resuspend the dried extracts from both mycelium and broth in a known volume of methanol for analysis.

## High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify **citrinin** concentration in the prepared extracts.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 40:59:1 v/v/v).
- Flow Rate: 1.0 mL/min.

- Injection Volume: 20  $\mu$ L.
- Fluorescence Detection: Excitation at 331 nm and emission at 500 nm.

#### Procedure:

- Prepare a series of standard solutions of **citrinin** in methanol of known concentrations (e.g., 0.1, 0.5, 1, 5, 10  $\mu$ g/mL).
- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Inject the prepared sample extracts.
- Identify the **citrinin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the concentration of **citrinin** in the sample by interpolating its peak area against the calibration curve.

## Thin-Layer Chromatography (TLC) Method

Objective: For the qualitative or semi-quantitative detection of **citrinin**.

#### Materials:

- TLC plates (silica gel 60 F254)
- Developing solvent: Chloroform:Methanol (97:3 v/v) or Toluene:Ethyl acetate:Formic acid (6:3:1 v/v/v)
- Spotting capillaries
- UV lamp (365 nm)

#### Procedure:

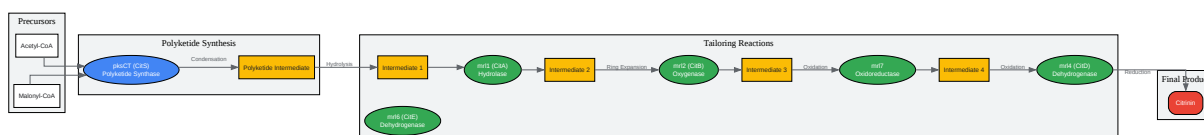
- Activate the TLC plate by heating at 110°C for 30 minutes.

- Spot a small volume (2-5  $\mu\text{L}$ ) of the sample extract and a **citrinin** standard onto the baseline of the TLC plate.
- Place the plate in a developing tank containing the developing solvent.
- Allow the solvent to ascend the plate until it is about 1 cm from the top.
- Remove the plate from the tank and allow it to air dry.
- Visualize the plate under a UV lamp at 365 nm. **Citrinin** will appear as a yellow-green fluorescent spot.
- Compare the  $R_f$  value of the spot in the sample to that of the standard for identification.

## Visualizing Key Pathways and Workflows

### Citrinin Biosynthesis Pathway

The biosynthesis of **citrinin** is a complex process involving a set of conserved genes. The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), followed by a series of enzymatic modifications.



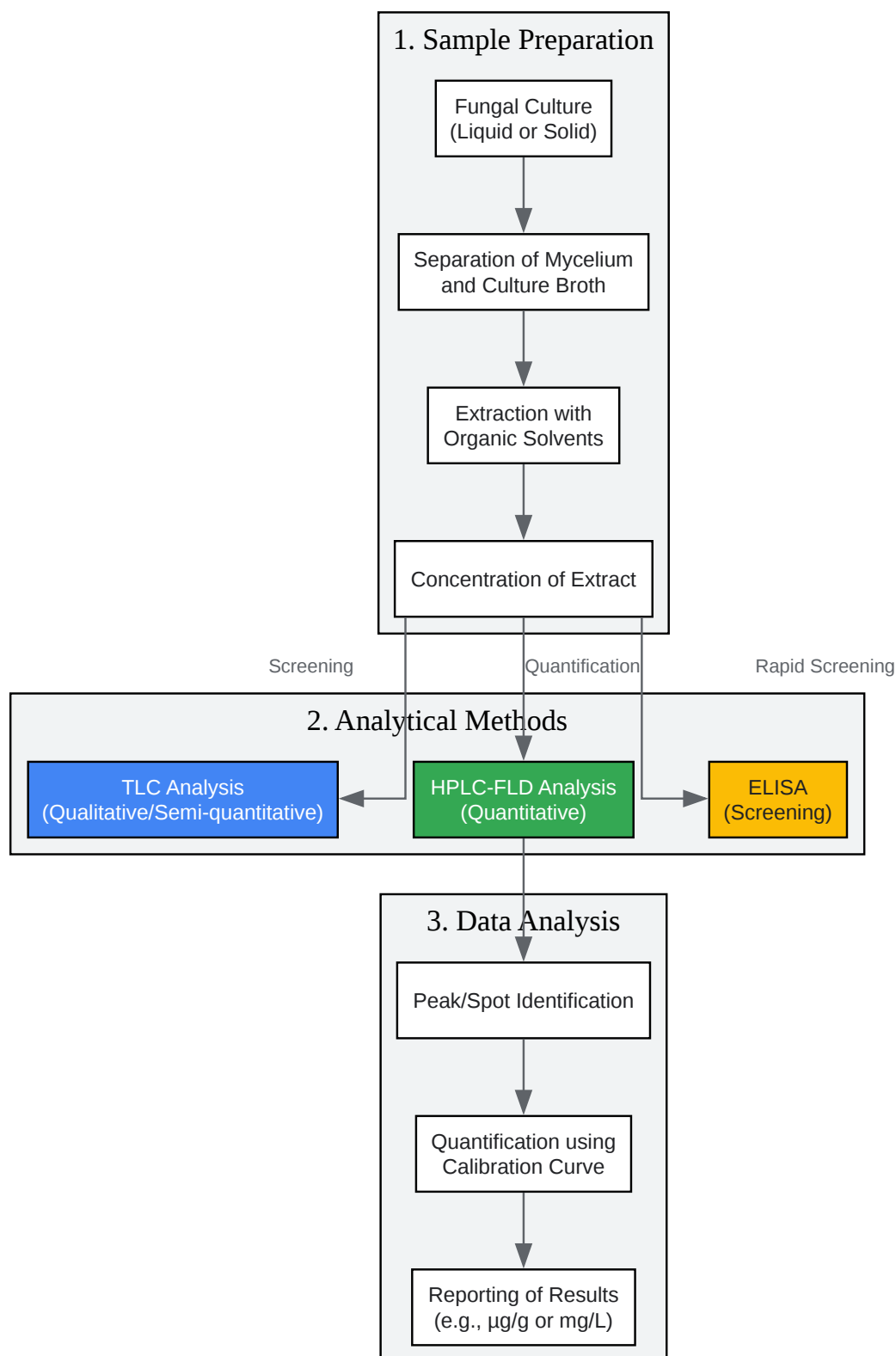
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Caption: Simplified **citrinin** biosynthesis pathway.

## Experimental Workflow for Citrinin Analysis

The following diagram illustrates a typical workflow for the analysis of **citrinin** from fungal cultures, from sample collection to final quantification.





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Caption: General workflow for **citrinin** analysis.

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